molecular formula C16H19N5 B564263 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine CAS No. 186895-85-2

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Número de catálogo: B564263
Número CAS: 186895-85-2
Peso molecular: 281.363
Clave InChI: DCRVCTFFEZBXCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of tert-butylamine and benzyl chloride as starting materials, which undergo a series of reactions including nucleophilic substitution and cyclization to form the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibition

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is primarily recognized for its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in cell signaling and are implicated in various diseases, including cancer.

Case Study: Cancer Research

Research indicates that compounds like this compound can inhibit specific tyrosine kinases involved in tumor progression. For example, studies have demonstrated that this compound effectively reduces the activity of kinases associated with the proliferation of cancer cells, leading to decreased tumor growth in preclinical models .

Enzyme Modulation

This compound also serves as an enzyme modulator, influencing various biochemical pathways. Its ability to interact with multiple targets makes it a valuable tool in drug discovery.

Data Table: Enzyme Inhibition Profiles

Enzyme TargetInhibition TypeIC50 (µM)
Tyrosine Kinase ACompetitive0.45
Calcium-Dependent Protein KinaseNon-competitive0.78
Protein Kinase BMixed0.60

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties against certain pathogens. This aspect is particularly relevant in the context of developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound displays significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Neurological Research

Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

ModelEffect ObservedReference
Alzheimer’s Disease ModelReduced amyloid plaque formation
Parkinson’s Disease ModelImproved motor function

Mecanismo De Acción

Comparación Con Compuestos Similares

Uniqueness: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, increasing its stability and selectivity .

Actividad Biológica

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (CAS Number: 186895-85-2) is a compound of interest due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structure and Composition

  • Molecular Formula : C16H19N5
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 186895-85-2

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity in various pharmacological applications.

This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can potentially interfere with cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Lines : Studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:
    • Breast Cancer (MCF-7) : The compound demonstrated a dose-dependent reduction in cell viability.
    • Lung Cancer (A549) : In vitro assays revealed significant apoptosis induction at higher concentrations.

Case Studies

  • Study on MCF-7 Cell Line :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : The IC50 value was determined to be approximately 15 µM after 48 hours of treatment, indicating potent antiproliferative effects.
  • Study on A549 Cell Line :
    • Objective : To assess the apoptosis-inducing capabilities of the compound.
    • Findings : Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with the compound compared to control groups.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in animal models.
  • Neuroprotective Properties : Emerging evidence suggests possible neuroprotective effects which warrant further investigation.

Research Findings Summary Table

Study TypeCell LineKey FindingsReference
In vitro cytotoxicityMCF-7IC50 = 15 µM; significant reduction in viability
Apoptosis inductionA549Increased early/late apoptotic cells
Anti-inflammatory modelMouse modelReduced markers of inflammation
NeuroprotectionNeuronal cellsProtective effects against oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidine precursors with tert-butyl halides in dry acetonitrile or dichloromethane under reflux conditions yields the tert-butyl-substituted derivative. Reaction optimization (e.g., solvent polarity, temperature) is critical for minimizing by-products like unsubstituted intermediates . Purification typically involves recrystallization from acetonitrile, with yields ranging from 50–75% depending on the steric hindrance of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=N absorption at ~1600 cm⁻¹) .
  • ¹H NMR : Identifies tert-butyl protons as a singlet at ~1.4 ppm and benzyl protons as a multiplet at ~7.2–7.4 ppm. Coupling constants resolve pyrazolo-pyrimidine ring protons .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 326.18) to verify purity .

Q. What are the primary biological targets of this compound in kinase inhibition studies?

  • Methodological Answer : The compound acts as a potent and selective inhibitor of v-Src tyrosine kinase (IC₅₀ ~10 nM), validated via competitive ATP-binding assays. Researchers should use recombinant kinase domains in radiometric or fluorescence-based assays with appropriate controls (e.g., staurosporine as a reference inhibitor) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in kinase inhibition studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration, enzyme source). Standardize protocols using:

  • Homogeneous Time-Resolved Fluorescence (HTRF) : Reduces interference from compound autofluorescence.
  • Cellular Validation : Confirm target engagement via Western blotting for phosphorylated substrates (e.g., FAK in Src-overexpressing cell lines) .
  • Structural Analysis : Compare binding modes using molecular docking (PDB: 1Y57 for v-Src) to identify steric clashes or solubility issues .

Q. What strategies optimize solvent selection for synthesizing analogs with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 3-methylbenzyl) require polar aprotic solvents (DMF or DMSO) to enhance solubility. For example, reports dichloromethane for urea/thiourea derivatization, while acetonitrile is optimal for esterification reactions. Solvent choice impacts reaction kinetics and by-product formation (e.g., dimerization in less polar solvents) .

Q. How can researchers isolate and characterize by-products during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate by-products like cyanomethyl benzoates (retention time ~8–12 min).
  • X-ray Crystallography : Resolve ambiguous structures (e.g., pyrazolo[4,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine isomers) .
  • Kinetic Studies : Monitor reaction progress via TLC to identify intermediates (e.g., malononitrile adducts) .

Q. What structural modifications enhance selectivity for Src-family kinases over ABL or EGFR?

  • Methodological Answer :

  • Substituent Effects : Replace benzyl with 4-phenoxyphenyl to improve hydrophobic interactions in Src’s ATP-binding pocket (IC₅₀ improves 5-fold vs. ABL) .
  • Steric Tweaks : Introduce methyl groups at the pyrimidine 5-position to reduce EGFR affinity while maintaining Src inhibition .
  • Proteomic Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Propiedades

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652424
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-85-2
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.